

Metachromin X: A Technical Guide on Chemical Structure and Biological Characterization

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Compound of Interest

Compound Name: *Metachromins X*

Cat. No.: *B15362598*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, characterization, and biological activity of Metachromin X, a sesquiterpene quinone isolated from a marine sponge of the *Spongia* sp.[1]. Metachromin X has garnered interest within the scientific community for its demonstrated effects on cell cycle progression, positioning it as a molecule of interest for further investigation in oncology and cell biology.

Chemical Structure and Properties

Metachromin X is a dark orange solid with the molecular formula $C_{22}H_{30}O_4$, corresponding to a molecular weight of 358.47 g/mol. Its structure was elucidated through extensive spectroscopic analysis and confirmed by total synthesis[1].

Table 1: Physicochemical Properties of Metachromin X

Property	Value
Molecular Formula	C ₂₂ H ₃₀ O ₄
Molecular Weight	358.47 g/mol
Appearance	Dark orange solid
UV (MeOH) λ _{max} (log ε)	210 (16.000), 287 (16.000), 424 (490)
HRESIMS m/z [M+Na] ⁺	381.2051 (Calculated for C ₂₂ H ₃₀ O ₄ Na ⁺ , 381.2042)

Spectroscopic Characterization

The structural backbone of Metachromin X was determined using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shifts for Metachromin X recorded in CDCl₃.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Metachromin X in CDCl₃

Position	¹³ C (ppm)	¹ H (ppm, mult., J in Hz)
1	184.5	6.50, s
2	147.9	
3	120.9	
4	187.9	
5	145.9	
6	133.2	
7	36.4	2.05, m
8	35.8	1.45, m; 1.05, m
9	49.3	1.85, m
10	38.6	5.10, t (7.0)
11	124.5	
12	131.3	
13	25.7	1.68, s
14	17.9	1.60, s
15	21.5	0.95, d (7.0)
1'	34.1	2.20, m
2'	31.9	1.55, m; 1.25, m
3'	41.8	1.75, m
4'	33.3	0.85, d (7.0)
5'	21.9	
6'	21.9	0.85, d (7.0)
OMe	56.4	3.85, s

Biological Activity: Cell Cycle Arrest

Metachromin X has been identified as an inhibitor of cell cycle progression. Studies on HeLa/Fucci2 cells, a human cervical cancer cell line engineered with fluorescent ubiquitination-based cell cycle indicators, revealed that Metachromin X arrests the cell cycle at the S/G2/M phase. This effect is crucial for understanding its potential as an anticancer agent.

Experimental Protocol: Cell Cycle Analysis of HeLa/Fucci2 Cells

The following protocol outlines the methodology used to determine the effect of Metachromin X on the cell cycle of HeLa/Fucci2 cells.

1. Cell Culture and Treatment:

- HeLa/Fucci2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- For the experiment, cells are seeded in 96-well plates at a density of 5 x 10³ cells per well.
- After 24 hours of incubation, the cells are treated with varying concentrations of Metachromin X dissolved in DMSO. A vehicle control (DMSO) is run in parallel.

2. Live-Cell Imaging and Analysis:

- The progression of the cell cycle is monitored using a fluorescence microscope equipped with a time-lapse imaging system.
- The Fucci2 system allows for the visualization of cell cycle phases: cells in the G1 phase fluoresce red, while cells in the S, G2, and M phases fluoresce green.
- Images are captured at regular intervals (e.g., every 30 minutes) for a period of 48 hours.
- The number of red and green fluorescent cells in each field is quantified using image analysis software.

3. Flow Cytometry Analysis:

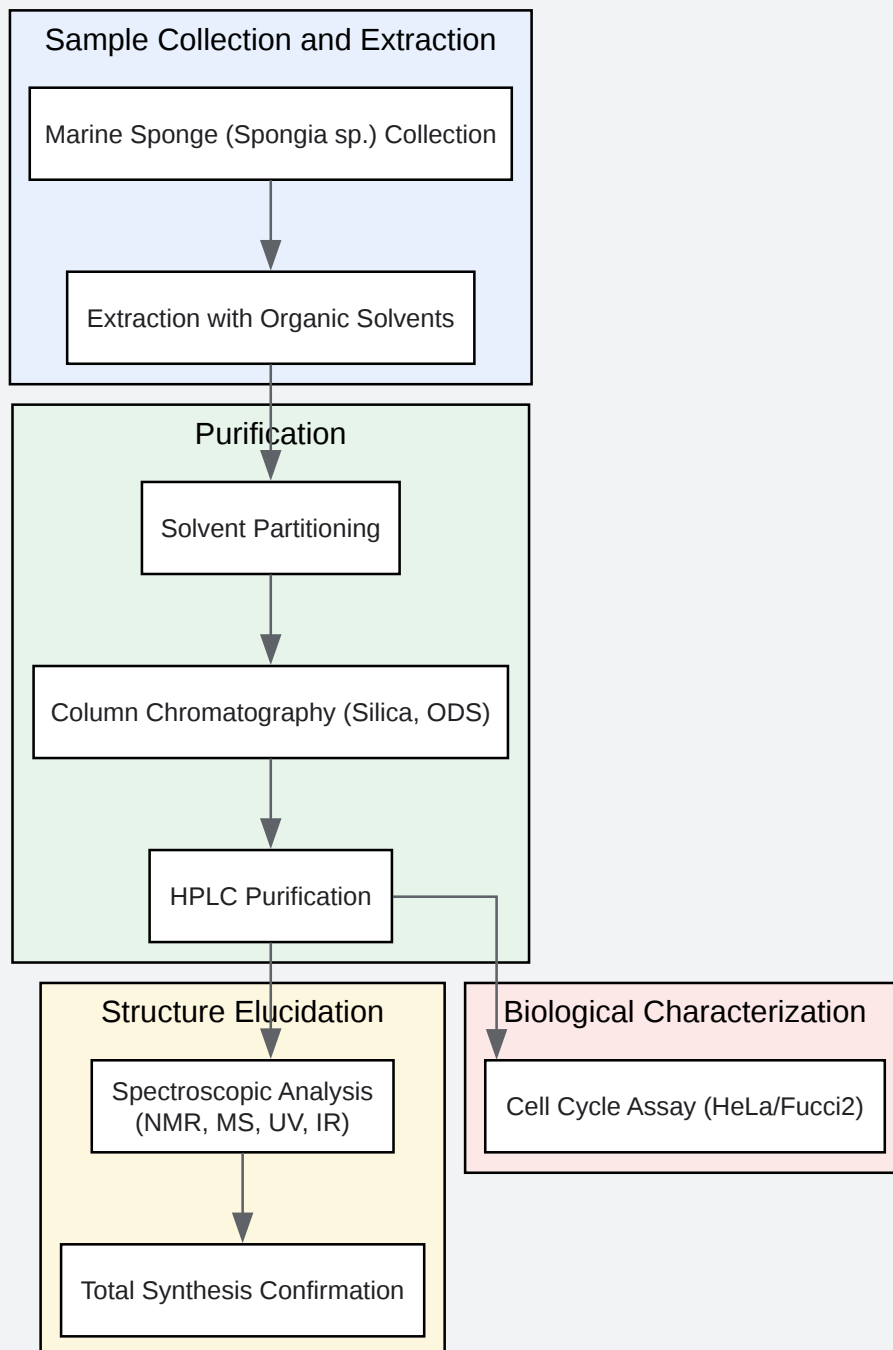
- For a quantitative analysis of cell cycle distribution, HeLa cells are treated with Metachromin X for 24 hours.
- Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
- Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
- The DNA content of the cells is analyzed using a flow cytometer.
- The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit LT or FlowJo).

Visualizations

Isolation and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the isolation and structural elucidation of Metachromin X from its natural source.

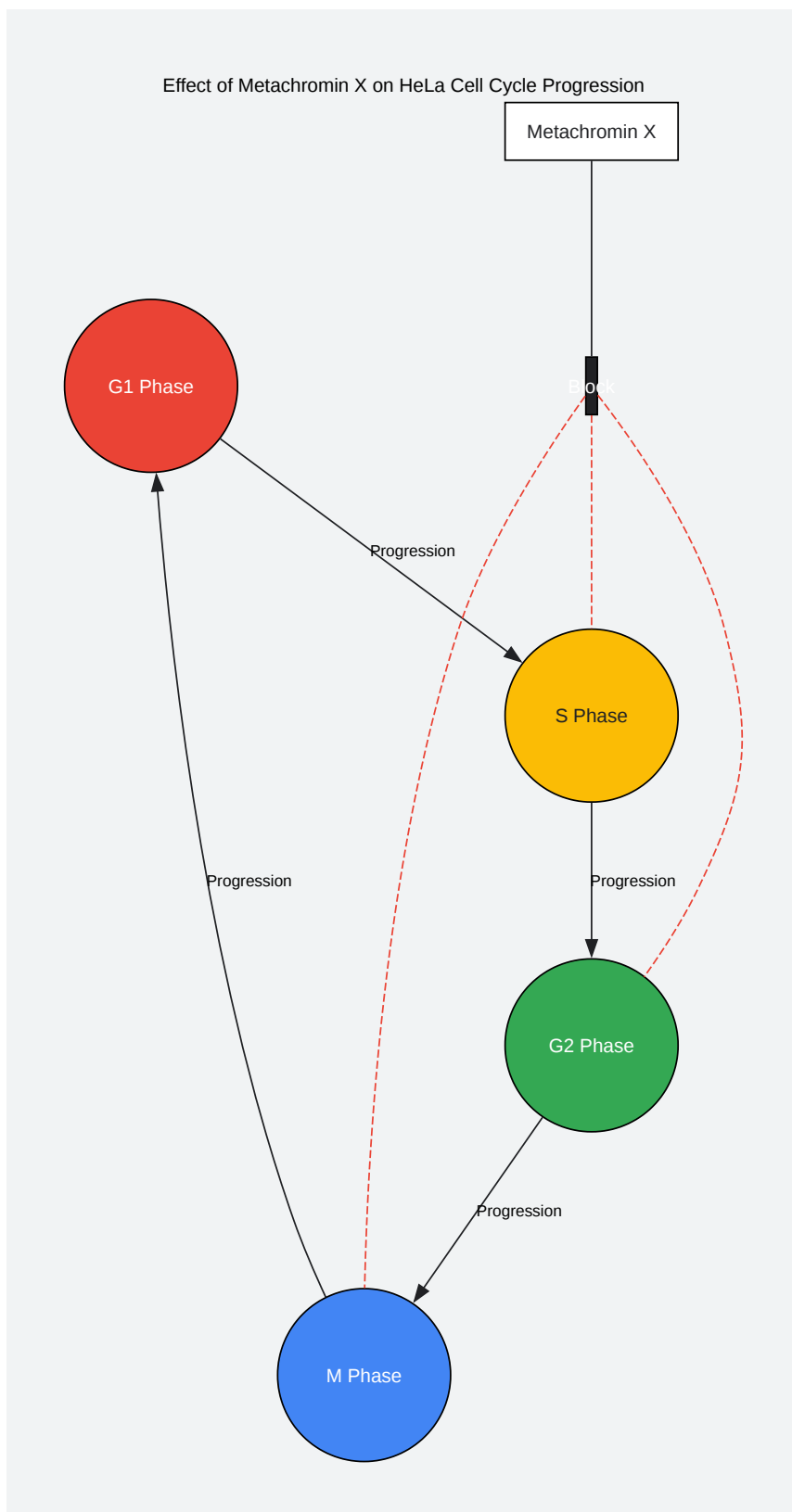
Workflow for Metachromin X Isolation and Structure Elucidation

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Caption: A diagram illustrating the workflow for the isolation and structural elucidation of Metachromin X.

Effect of Metachromin X on the Cell Cycle

This diagram depicts the observed effect of Metachromin X on the cell cycle of HeLa cells, leading to an accumulation of cells in the S, G2, and M phases.



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Caption: A diagram showing Metachromin X inducing cell cycle arrest at the S/G2/M phases.

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References

- 1. rsc.org [rsc.org]
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